molecular formula C8H5FN2O B6161303 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde CAS No. 1804150-46-6

4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No.: B6161303
CAS No.: 1804150-46-6
M. Wt: 164.1
InChI Key:
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Description

4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde is a versatile chemical compound with the molecular formula C8H5FN2O It is a derivative of benzodiazole, characterized by the presence of a fluorine atom at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde typically involves the fluorination of 1H-1,3-benzodiazole followed by formylation. One common method includes the reaction of 4-fluoro-1H-1,3-benzodiazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid.

    Reduction: 4-Fluoro-1H-1,3-benzodiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom and the aldehyde group allows it to interact with various molecular targets. For instance, it can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets would vary based on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Fluoro-1H-1,3-benzodiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde is unique due to the combination of the fluorine atom and the aldehyde group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and related fields.

Properties

CAS No.

1804150-46-6

Molecular Formula

C8H5FN2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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